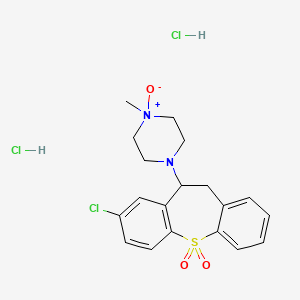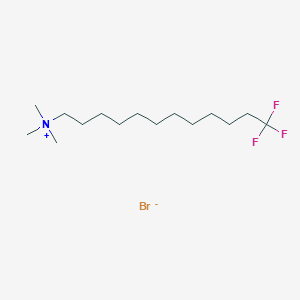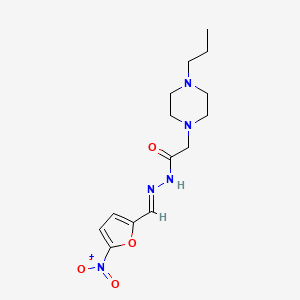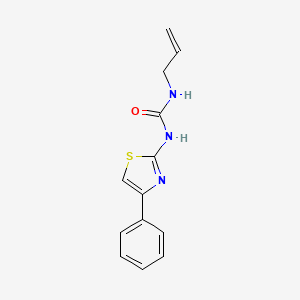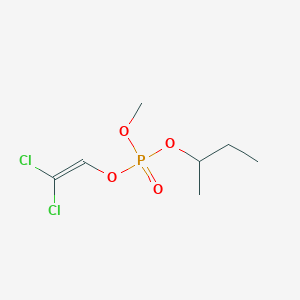
Butan-2-yl 2,2-dichloroethenyl methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl 2,2-dichloroethenyl methyl phosphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a butan-2-yl group, a 2,2-dichloroethenyl group, and a methyl phosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2,2-dichloroethenyl methyl phosphate typically involves a multi-step process. One common method includes the reaction of butan-2-ol with 2,2-dichloroethenyl methyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl 2,2-dichloroethenyl methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Butan-2-yl 2,2-dichloroethenyl methyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Butan-2-yl 2,2-dichloroethenyl methyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butan-2-yl 2,2-dichloroethenyl ethyl phosphate
- Butan-2-yl 2,2-dichloroethenyl propyl phosphate
- Butan-2-yl 2,2-dichloroethenyl isopropyl phosphate
Uniqueness
Butan-2-yl 2,2-dichloroethenyl methyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
34622-68-9 |
|---|---|
Molekularformel |
C7H13Cl2O4P |
Molekulargewicht |
263.05 g/mol |
IUPAC-Name |
butan-2-yl 2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C7H13Cl2O4P/c1-4-6(2)13-14(10,11-3)12-5-7(8)9/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
DWORZBHHACHFTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OP(=O)(OC)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


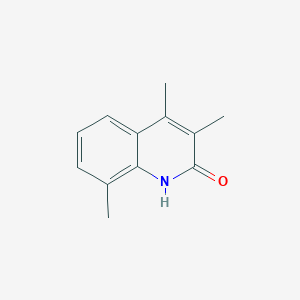
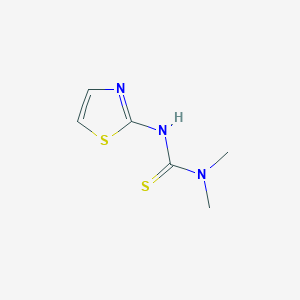
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
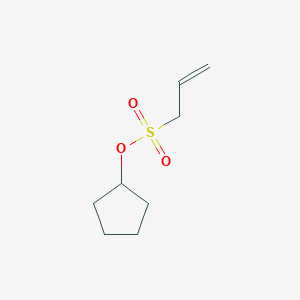
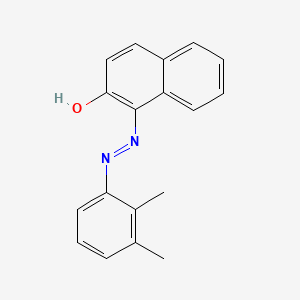
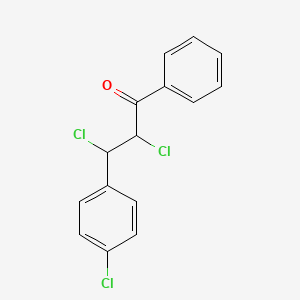
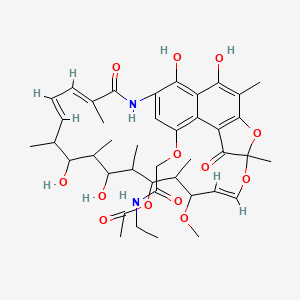
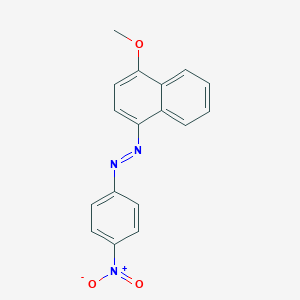

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
